molecular formula C14H23Cl2N2O3P B1331720 N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine CAS No. 55250-96-9

N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine

Cat. No.: B1331720
CAS No.: 55250-96-9
M. Wt: 369.2 g/mol
InChI Key: HXVMZODBPKLHIJ-UHFFFAOYSA-N
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Description

N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine is a complex organic compound that features a unique combination of functional groups, including an amino group, a phosphoryl group, and chloroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-phenylmethoxypropoxy intermediate, which is then reacted with phosphoryl chloride to introduce the phosphoryl group. Subsequent reactions with chloroethylamine and other reagents yield the final compound. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The phosphoryl group can be reduced to form phosphine derivatives.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while nucleophilic substitution of the chloroethyl groups can produce a variety of substituted amines or ethers.

Scientific Research Applications

N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions or active sites of enzymes, while the chloroethyl groups can participate in alkylation reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphoryl-containing amines and chloroethyl derivatives, such as:

  • N-(Amino-(3-methoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine
  • N-(Amino-(3-ethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine

Uniqueness

N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine is unique due to the presence of the phenylmethoxy group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also impart unique physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[amino(3-phenylmethoxypropoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23Cl2N2O3P/c15-7-9-18(10-8-16)22(17,19)21-12-4-11-20-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVMZODBPKLHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCOP(=O)(N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310446
Record name N-(AMINO-(3-PHENYLMETHOXYPROPOXY)PHOSPHORYL)-2-CHLORO-N-(2-CHLOROETHYL)ETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55250-96-9
Record name NSC227247
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(AMINO-(3-PHENYLMETHOXYPROPOXY)PHOSPHORYL)-2-CHLORO-N-(2-CHLOROETHYL)ETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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